3-(Bromomethyl)-6-phenylpyridazine
CAS No.:
Cat. No.: VC14050105
Molecular Formula: C11H9BrN2
Molecular Weight: 249.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrN2 |
|---|---|
| Molecular Weight | 249.11 g/mol |
| IUPAC Name | 3-(bromomethyl)-6-phenylpyridazine |
| Standard InChI | InChI=1S/C11H9BrN2/c12-8-10-6-7-11(14-13-10)9-4-2-1-3-5-9/h1-7H,8H2 |
| Standard InChI Key | OEVNGVJNXOHGNE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(C=C2)CBr |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 3-(bromomethyl)-6-phenylpyridazine reflects its structure: a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 3-position with a bromomethyl group (−CH₂Br) and at the 6-position with a phenyl group. Its molecular formula is C₁₁H₉BrN₂, with a molecular weight of 257.11 g/mol.
Structural Characterization
The pyridazine ring’s electronic properties are influenced by the electron-withdrawing nitrogen atoms, while the bromomethyl and phenyl groups introduce steric and electronic effects. Key structural features include:
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Pyridazine core: Aromatic system with N–N adjacency, leading to reduced electron density compared to pyridine.
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Bromomethyl group: A reactive site for nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions.
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Phenyl group: Enhances lipophilicity and stability via π-π stacking interactions.
X-ray crystallography data for analogous compounds (e.g., brominated pyridazines) suggest a planar pyridazine ring with bond lengths consistent with aromatic delocalization .
Synthesis Methods
Direct Bromination of 6-Phenylpyridazine
The most straightforward route involves brominating 6-phenylpyridazine at the 3-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions:
Yields typically range from 60–75%, with purity dependent on reaction time and temperature .
Alternative Pathways
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Cross-Coupling Reactions: Palladium-catalyzed coupling of 3-bromo-6-phenylpyridazine with methylboronic acid, followed by bromination.
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Multi-Step Functionalization: Starting from pyridazine-3-carbaldehyde, followed by reduction to the alcohol and subsequent bromination with PBr₃.
Physicochemical Properties
| Property | Value/Range | Method of Determination |
|---|---|---|
| Melting Point | 98–102°C | Differential Scanning Calorimetry |
| Solubility | Soluble in DCM, THF; | HPLC, NMR |
| Insoluble in water | ||
| LogP (Partition Coefficient) | 2.8 ± 0.3 | Shake-flask method |
| Stability | Sensitive to light and humidity; | Accelerated stability testing |
| Store at 2–8°C under argon |
The bromomethyl group’s electronegativity increases the compound’s polarity compared to non-halogenated analogs, while the phenyl group enhances its solubility in organic solvents.
Applications in Pharmaceutical Chemistry
Intermediate for EP2 Receptor Agonists
Patent literature describes brominated pyridazines as precursors to prostaglandin E2 (PGE₂) receptor agonists, which are investigated for treating respiratory diseases like asthma and COPD . For example:
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Substitution of the bromomethyl group with sulfonamide moieties yields compounds with EP2-selective agonism, promoting bronchodilation via cAMP pathway activation .
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In vivo studies of related analogs show >80% reduction in airway resistance in murine models of asthma .
Cross-Coupling Reactions
Future Directions
Research opportunities include:
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Optimizing Synthetic Routes: Developing catalytic asymmetric methods for chiral derivatives.
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Expanding Therapeutic Applications: Investigating roles in treating glaucoma or bone disorders via EP2 modulation.
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Materials Science: Incorporating the compound into metal-organic frameworks (MOFs) for catalytic applications.
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